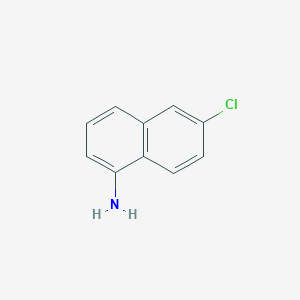

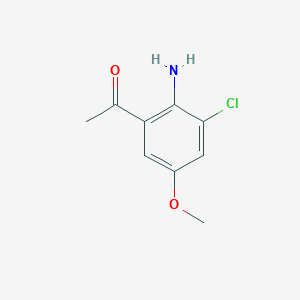

6-Chloronaphthalen-1-amine

説明

6-Chloronaphthalen-1-amine is a derivative of naphthalene, with a chlorine atom and an amino group attached to the naphthalene ring . It is commonly used in the production of dyes and pigments, as well as in organic synthesis .

Molecular Structure Analysis

The molecular formula of 6-Chloronaphthalen-1-amine is C10H8ClN . Its molecular weight is 177.63 . For more detailed structural analysis, programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD can produce impressive simulation visualizations .Chemical Reactions Analysis

Amines, including 6-Chloronaphthalen-1-amine, have the ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis

Amines, including 6-Chloronaphthalen-1-amine, have the ability to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .科学的研究の応用

Synthesis and Optical Properties

6-Chloronaphthalen-1-amine has been utilized in the synthesis of new dyes and materials. For instance, Thalacker et al. (2006) explored the synthesis and optical properties of core-substituted naphthalene diimide dyes, using a process involving imidization and nucleophilic exchange. These dyes demonstrated significant shifts in absorption maxima and high fluorescence quantum yields, indicating potential applications in the field of optical materials and dyes (Thalacker, Röger, & Würthner, 2006).

Analytical Chemistry

In analytical chemistry, derivatives of 6-Chloronaphthalen-1-amine have been applied. For example, Busto et al. (1996) used 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, a derivative, for the determination of biogenic amines in wines. This method displayed minimal sample handling and proved efficient for analyzing various amines (Busto, Guasch, & Borrull, 1996).

Solubility and Chemical Properties

The solubility of derivatives of 6-Chloronaphthalen-1-amine in supercritical carbon dioxide has been a subject of study. Zacconi et al. (2017) synthesized solid derivatives and measured their solubility, providing insights into the thermodynamic properties of these compounds (Zacconi, Cabrera, Ordoñez-Retamales, Valle, & De La Fuente, 2017).

Solar Cell Applications

In the field of solar cells, Tang et al. (2021) used derivatives of 6-Chloronaphthalen-1-amine for constructing chrysene-based azahelicene π-linkers. These were used in D-π-D-type hole-transporting materials for perovskite solar cells, demonstrating the potential of these compounds in renewable energy technologies (Tang, Li, Cao, Zhang, He, Zheng, & Lei, 2021).

Environmental and Health Monitoring

Guan et al. (2021) explored the use of Cu-MOF material constructed with triazine polycarboxylate skeleton for microdetecting aromatic amines. This demonstrated the potential of derivatives of 6-Chloronaphthalen-1-amine in environmental monitoring and public health applications (Guan, Sun, Huo, Xin, Bai, Xing, & Sun, 2021).

Safety And Hazards

特性

IUPAC Name |

6-chloronaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCARWOLXSNJYKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633924 | |

| Record name | 6-Chloronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloronaphthalen-1-amine | |

CAS RN |

50885-10-4 | |

| Record name | 6-Chloronaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-[2,4-bis(1-methylethyl)phenyl]acrylate](/img/structure/B1629057.png)

![Methyl 7-amino-4,5-dihydro-1H-benzo[d]azepine-3(2H)-carboxylate](/img/structure/B1629059.png)